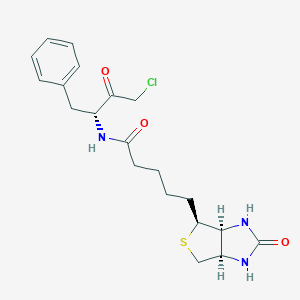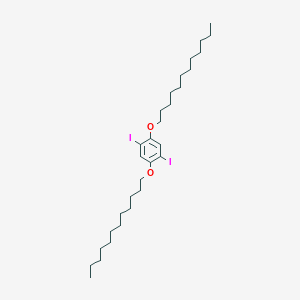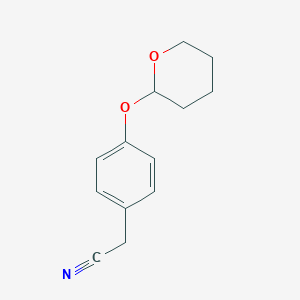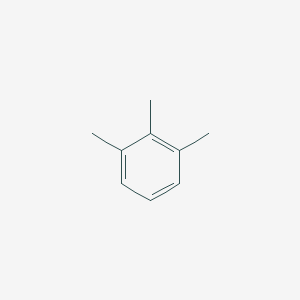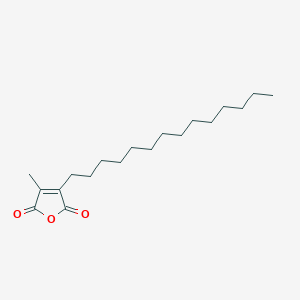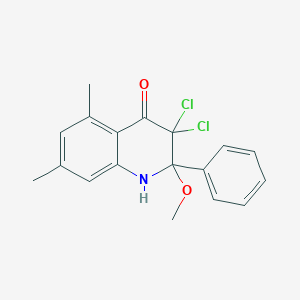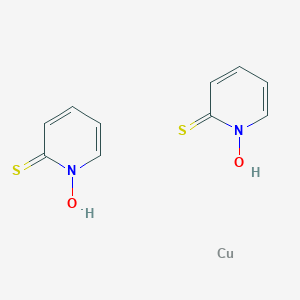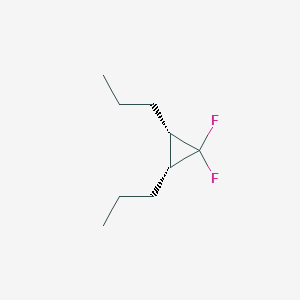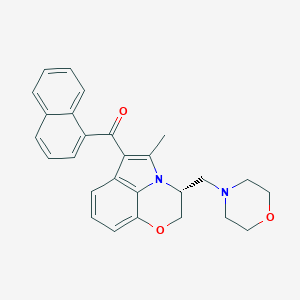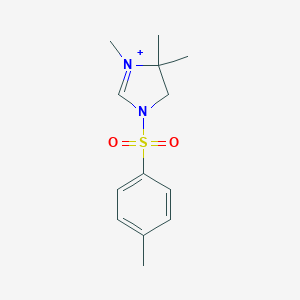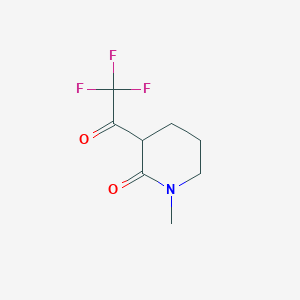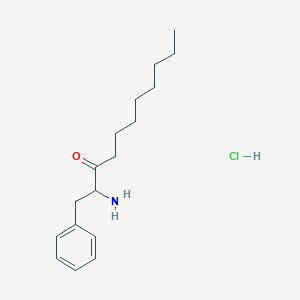
3-Undecanone, 2-amino-1-phenyl-, hydrochloride, (+-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Undecanone, 2-amino-1-phenyl-, hydrochloride, (+-)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as "Undecanoic acid" and has a molecular weight of 223.73 g/mol. The chemical formula for this compound is C12H19NO.HCl.
Wirkmechanismus
The mechanism of action of 3-Undecanone, 2-amino-1-phenyl-, hydrochloride, (+-)- is not well-understood. However, it is believed to act as a nucleophile and form covalent bonds with various biological molecules.
Biochemische Und Physiologische Effekte
3-Undecanone, 2-amino-1-phenyl-, hydrochloride, (+-)- has been shown to have biochemical and physiological effects on various biological systems. It has been reported to have antifungal, antibacterial, and antiproliferative properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Undecanone, 2-amino-1-phenyl-, hydrochloride, (+-)- in lab experiments is its ability to form covalent bonds with various biological molecules. This property makes it an excellent tool for studying the interactions between biological molecules. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of the experiments.
Zukünftige Richtungen
There are several future directions for research on 3-Undecanone, 2-amino-1-phenyl-, hydrochloride, (+-)-. One of the areas of research is the development of new pharmaceuticals and agrochemicals using this compound as a starting material. Another area of research is the study of the interactions between this compound and biological molecules to better understand its mechanism of action. Additionally, research can be conducted to explore the potential applications of this compound in other scientific fields, such as materials science and environmental science.
In conclusion, 3-Undecanone, 2-amino-1-phenyl-, hydrochloride, (+-)- is a chemical compound that has shown potential applications in various scientific research fields. Its ability to form covalent bonds with biological molecules makes it an excellent tool for studying the interactions between biological molecules. However, its potential toxicity is a limitation that needs to be considered when using this compound in lab experiments. There are several future directions for research on this compound, including the development of new pharmaceuticals and agrochemicals, the study of its mechanism of action, and the exploration of its potential applications in other scientific fields.
Synthesemethoden
The synthesis of 3-Undecanone, 2-amino-1-phenyl-, hydrochloride, (+-)- involves the reaction of Undecanoic acid with ammonia and phenylhydrazine in the presence of hydrochloric acid. The reaction results in the formation of a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
3-Undecanone, 2-amino-1-phenyl-, hydrochloride, (+-)- has shown potential applications in various scientific research fields. It has been widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.
Eigenschaften
CAS-Nummer |
153788-06-8 |
|---|---|
Produktname |
3-Undecanone, 2-amino-1-phenyl-, hydrochloride, (+-)- |
Molekularformel |
C17H28ClNO |
Molekulargewicht |
297.9 g/mol |
IUPAC-Name |
2-amino-1-phenylundecan-3-one;hydrochloride |
InChI |
InChI=1S/C17H27NO.ClH/c1-2-3-4-5-6-10-13-17(19)16(18)14-15-11-8-7-9-12-15;/h7-9,11-12,16H,2-6,10,13-14,18H2,1H3;1H |
InChI-Schlüssel |
MKAFPMKLOWSXRU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)C(CC1=CC=CC=C1)N.Cl |
Kanonische SMILES |
CCCCCCCCC(=O)C(CC1=CC=CC=C1)N.Cl |
Synonyme |
3-Undecanone, 2-amino-1-phenyl-, hydrochloride, (+-)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



